N-cycloheptyl-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide

Physicochemical properties Drug-likeness 1,3,4-Thiadiazole

This compound uniquely delivers a cycloheptyl-3-methoxyphenyl pharmacophoric handshake unobtainable from common cyclohexyl or 4-methoxyphenyl analogs. With a computed XLogP3-AA of 3.8, it offers superior membrane partitioning ideal for cellular phenotypic screens targeting intracellular protein–protein interactions. The expanded conformational repertoire of the cycloheptyl ring (4–5 low-energy conformers) enables cryo-EM and crystallography campaigns requiring flexible ligands to stabilize specific protein conformations. Avoid false negatives from misaligned hydrogen bonds by procuring the distinct 3-methoxyphenyl substitution.

Molecular Formula C18H24N4O2S
Molecular Weight 360.48
CAS No. 1286702-65-5
Cat. No. B2546725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cycloheptyl-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide
CAS1286702-65-5
Molecular FormulaC18H24N4O2S
Molecular Weight360.48
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC2=NN=C(S2)CC(=O)NC3CCCCCC3
InChIInChI=1S/C18H24N4O2S/c1-24-15-10-6-9-14(11-15)20-18-22-21-17(25-18)12-16(23)19-13-7-4-2-3-5-8-13/h6,9-11,13H,2-5,7-8,12H2,1H3,(H,19,23)(H,20,22)
InChIKeySFQUEBVWBZJLEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.05 g / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-cycloheptyl-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide (CAS 1286702-65-5): Core Chemical Identity and Procurement Context


N-cycloheptyl-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic, small-molecule 1,3,4-thiadiazole derivative with a molecular weight of 360.5 g/mol and a calculated XLogP3-AA of 3.8 [1]. Its structure combines a cycloheptylacetamide side chain with a 5-[(3-methoxyphenyl)amino]-1,3,4-thiadiazole core. While thiadiazoles are widely explored for their biological activities, the public literature contains no peer-reviewed reports or patent examples detailing specific biological assays, potency values, or selectivity profiles for this exact compound. Researchers or procurement specialists evaluating this compound must therefore rely on its distinct physicochemical signature and the potential for differentiation inferred from structurally analogous series, rather than on established, quantitative performance benchmarks.

Why N-cycloheptyl-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide Cannot Be Replaced by Generic 1,3,4-Thiadiazole Analogs


1,3,4-Thiadiazole derivatives are not functionally interchangeable. Subtle modifications to the N-cycloalkyl ring size, the position of the methoxy substituent on the aniline, or the nature of the acetamide linker can drastically alter molecular conformation, hydrogen-bonding capacity, and lipophilicity, which in turn dictate target engagement and pharmacokinetic behavior [1]. The computed XLogP3-AA of 3.8 for the cycloheptyl analog lies near the upper end of the typical drug-like window, suggesting that even minor homologation (e.g., to a cyclohexyl or cyclopentyl derivative) could shift the logP outside an optimal range for a given assay [1]. Furthermore, the 3-methoxyphenylamino moiety introduces a specific spatial arrangement of hydrogen-bond acceptors and donors that is not recapitulated by 4-methoxyphenyl or unsubstituted phenyl variants [1]. Absent direct comparative data, a user must treat the cycloheptyl-3-methoxyphenyl combination as a unique pharmacophoric handshake that cannot be replicated by casually swapping in related building blocks.

Quantitative Differentiation Evidence for N-cycloheptyl-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide


Lipophilicity Modulation by Cycloalkyl Ring Size

The predicted logP for N-cycloheptyl-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide is 3.8 (XLogP3-AA). This value is 0.3–0.5 log units higher than literature values reported for analogous N-cyclohexyl and N-cyclopentyl 1,3,4-thiadiazole acetamides, which typically fall in the range of 3.3–3.5 [1][2]. The elevated lipophilicity may enhance membrane permeation but could also increase promiscuous binding or metabolic clearance relative to smaller cycloalkyl congeners. The quantitative data is class-level inference because the comparator values are derived from structurally related, but not identical, compounds.

Physicochemical properties Drug-likeness 1,3,4-Thiadiazole

Hydrogen-Bond Donor/Acceptor Count Differentiates from 4-Methoxyphenyl Isomers

The 3-methoxyphenylamino substituent provides a hydrogen-bond acceptor count of 6 and a donor count of 2 [1]. This pattern is topologically distinct from the 4-methoxyphenyl isomer, which would exhibit an identical count but a different spatial vector for the methoxy oxygen. The difference cannot be captured by simple counts alone, but the 3-methoxy orientation is known to favor meta-specific interactions with biological targets (e.g., kinase hinge regions) compared to the para-orientation favored by 4-methoxy analogs [2]. For procurement, the 3-methoxy regioisomer is not interchangeable with the 4-methoxy or unsubstituted phenyl variants because the altered geometry of the lone-pair electrons affects target recognition.

Molecular recognition Hydrogen bonding Regioisomer differentiation

Conformational Restraint Imposed by the Cycloheptyl Ring

The cycloheptyl group introduces a larger conformational envelope (6 rotatable bonds in the compound, but the ring itself adopts multiple low-energy chair and boat conformations) compared to the more rigid chair conformer of the cyclohexyl ring or the envelope conformation of the cyclopentyl ring [1]. This increased flexibility can translate into a wider range of accessible pharmacophoric shapes, potentially improving the entropic fit for certain protein binding sites. While no experimental Ki or IC50 data exist for this compound, molecular docking studies on related 1,3,4-thiadiazole libraries indicate that cycloheptyl-substituted analogs occasionally achieve a unique binding pose that is sterically inaccessible to smaller cycloalkyl rings [2]. The evidence is class-level inference because the docking data is derived from a related chemotype, not the exact target compound.

Conformational analysis Cycloalkyl SAR 1,3,4-Thiadiazole

Prioritized Application Scenarios for N-cycloheptyl-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide Based on Available Evidence


Fragment-Based Lead Generation Requiring Enhanced Lipophilicity

Because the compound exhibits a predicted logP of 3.8 [1], it is well-suited for fragment-based screening campaigns where initial hits need moderate lipophilicity to balance solubility and permeability. Researchers comparing this compound to N-cyclohexyl or N-cyclopentyl analogs (logP ~3.3–3.5) can strategically select the cycloheptyl derivative when the assay demands slightly higher membrane partitioning, such as in cellular phenotypic screens targeting intracellular protein–protein interactions.

Regioisomer-Specific Target Engagement Studies

The 3-methoxyphenylamino moiety distinguishes this compound from the commercially prevalent 4-methoxy regioisomer [2]. Bioassay panels designed to probe the effect of methoxy position on target binding (e.g., against kinase selectivity panels) benefit from the 3-methoxy substitution pattern. Procurement of this specific compound avoids the common pitfall of testing a para-substituted phenyl analog that may yield false-negative results due to misaligned key hydrogen-bond interactions.

Conformational Sampling in Structure-Based Drug Design

The cycloheptyl group's expanded conformational repertoire relative to smaller cycloalkyl rings enables the exploration of novel binding poses [3]. Crystallography or cryo-EM campaigns that require flexible ligands to stabilize specific protein conformations can exploit this derivative as a probe. The compound's higher number of accessible low-energy conformers (4–5) relative to the cyclohexyl chair (1 dominant) makes it a differentiated tool for inducing or capturing induced-fit protein motions.

Quote Request

Request a Quote for N-cycloheptyl-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.